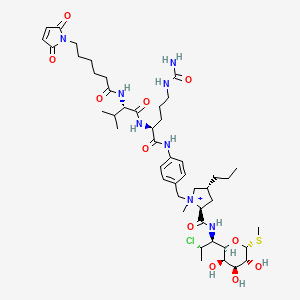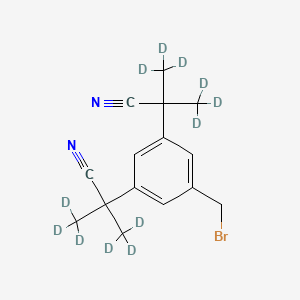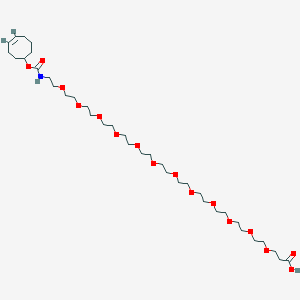
TCO-PEG12-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
TCO-PEG12-acid is synthesized by attaching a trans-cyclooctene (TCO) moiety to a polyethylene glycol (PEG) chain, which is then terminated with a carboxylic acid group. The synthesis involves several steps:
Activation of the PEG Chain: The PEG chain is activated using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form a reactive intermediate.
Attachment of the TCO Moiety: The activated PEG chain is then reacted with trans-cyclooctene to form the TCO-PEG intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using EDC or DCC.
Large-Scale Reaction with TCO: The activated PEG is reacted with trans-cyclooctene in large reactors.
Introduction of Carboxylic Acid: The carboxylic acid group is introduced to the PEG chain in bulk, followed by purification and quality control steps to ensure high purity and consistency.
化学反应分析
Types of Reactions
TCO-PEG12-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups to form stable amide bonds.
Cycloaddition Reactions: The TCO moiety can undergo inverse-electron demand Diels-Alder cycloaddition reactions with tetrazine-containing molecules
Common Reagents and Conditions
EDC or DCC: Used for activating the PEG chain.
Tetrazine: Reacts with the TCO moiety in bioorthogonal reactions.
Primary Amines: React with the carboxylic acid group to form amide bonds
Major Products Formed
科学研究应用
TCO-PEG12-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in bioorthogonal chemistry for labeling and imaging studies.
Medicine: Utilized in drug development for targeted protein degradation therapies.
Industry: Applied in the production of advanced materials and bioconjugates .
作用机制
TCO-PEG12-acid exerts its effects through the following mechanisms:
Bioorthogonal Reactions: The TCO moiety undergoes rapid and selective cycloaddition reactions with tetrazine, forming stable covalent bonds.
Protein Degradation: In PROTAC applications, this compound serves as a linker that brings the target protein and E3 ubiquitin ligase into proximity, leading to ubiquitination and subsequent degradation of the target protein
相似化合物的比较
TCO-PEG12-acid is unique due to its combination of a TCO moiety and a PEG chain, which provides exceptional reactivity and solubility. Similar compounds include:
TCO-PEG4-acid: A shorter PEG chain variant with similar reactivity but different solubility properties.
TCO-PEG8-acid: An intermediate PEG chain length with balanced properties.
TCO-PEG24-acid: A longer PEG chain variant with enhanced solubility but potentially reduced reactivity.
This compound stands out due to its optimal balance of reactivity, solubility, and versatility in various applications.
属性
分子式 |
C36H67NO16 |
|---|---|
分子量 |
769.9 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C36H67NO16/c38-35(39)8-10-41-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-32-33-52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-37-36(40)53-34-6-4-2-1-3-5-7-34/h1-2,34H,3-33H2,(H,37,40)(H,38,39)/b2-1- |
InChI 键 |
FVJWPXWJNGHBBI-UPHRSURJSA-N |
手性 SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
规范 SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


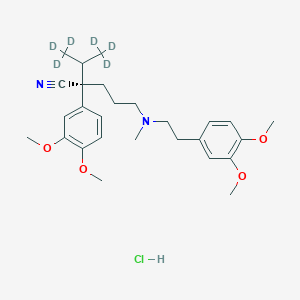
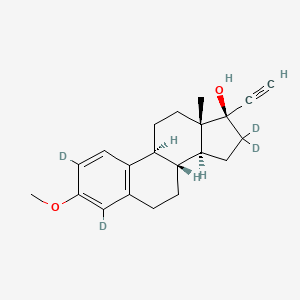
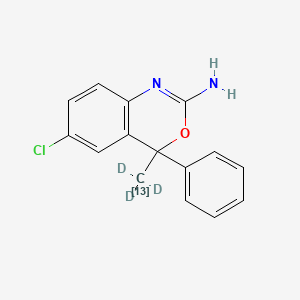
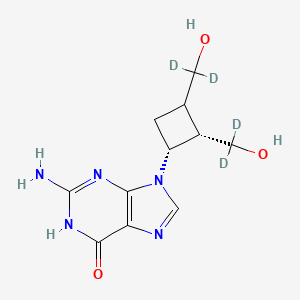

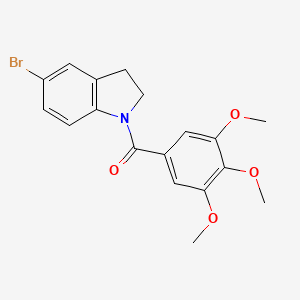

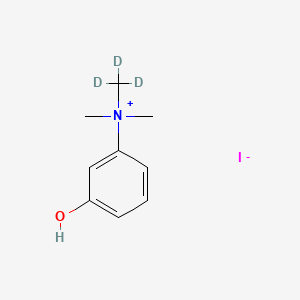

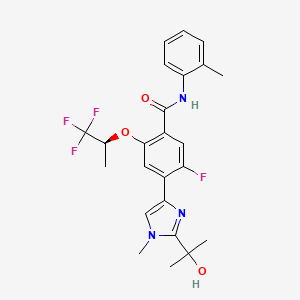

![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
